N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-18(21-13-6-8-14(9-7-13)24(27)28)12-30-19-16-4-1-5-17(16)23(20(26)22-19)11-15-3-2-10-29-15/h2-3,6-10H,1,4-5,11-12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZAYAOPRDALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 4-nitrophenyl group and a thioacetamide moiety linked to a tetrahydro-cyclopenta[d]pyrimidine structure. The presence of the nitrophenyl group is significant due to its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and cell cycle arrest .
- Efficacy : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 0.20 μM to 9 μM .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar heterocyclic compounds have been noted for their ability to inhibit viral replication by targeting specific viral enzymes:
- Research Findings : Certain derivatives have demonstrated an ability to inhibit RNA polymerase activity significantly, suggesting a mechanism that could be explored for antiviral therapies .
Enzyme Inhibition
The thioacetamide moiety may also play a role in enzyme inhibition:
- Target Enzymes : Studies on related compounds indicate that they can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Efficacy : A study published in PMC demonstrated that a related compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 9 μM. The study highlighted the compound's ability to disrupt cell morphology and migration capabilities .
- Antiviral Potential : Research on heterocyclic compounds has shown promising results against Hepatitis C virus (HCV), where certain derivatives exhibited over 95% inhibition of NS5B RNA polymerase activity in vitro .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:
1. Antimicrobial Activity:
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
2. Cytotoxicity:
Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
3. Enzyme Inhibition:
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. Results indicated that modifications in the nitrophenyl group significantly influenced antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on different cancer cell lines demonstrated that this compound could induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth.
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of compounds similar to N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide found that these compounds could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Moieties
- The styrylpyridine core differs significantly from the cyclopenta[d]pyrimidinone, but the synthesis yield (85%) highlights efficient thioether formation under mild conditions . 2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide (): The isopropylphenyl group introduces steric bulk, which may hinder membrane permeability compared to the nitro-substituted compound. The thieno[2,3-d]pyrimidine core shares structural similarities but lacks the fused cyclopentane ring, affecting conformational flexibility .
Thiophene-Containing Analogues :
- Ethyl 7-Methyl-1-(4-Nitrophenyl)-5-Phenyl-3-(Thiophen-2-yl)-1,5-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine ():
The thiophene moiety is retained, but the triazolopyrimidine core differs in hydrogen-bonding capacity. The 4-nitrophenyl group in both compounds suggests shared applications in antitumor research, as nitro groups often enhance cytotoxicity .
- Ethyl 7-Methyl-1-(4-Nitrophenyl)-5-Phenyl-3-(Thiophen-2-yl)-1,5-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine ():
Core Scaffold Variations
- Pyrimidine Derivatives: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide (): The dimethylpyrimidine core lacks the fused cyclopentane and thiophene rings, reducing structural complexity. The methylpyridin-2-yl group may improve solubility but diminish aromatic interactions compared to nitro-substituted analogues . 2-[(1,6-Dihydro-6-Oxo-4-Methyl-2-Pyrimidinyl)Thio]-N-Acetamides (): Alkylation with sodium methylate yields derivatives with variable substituents.
Antitumor and Antimicrobial Potential
- The thiophene and nitro groups in the target compound are recurrent features in antitumor agents (e.g., ), where nitro groups may act as prodrugs activated under hypoxic conditions .
- Pyrimidinone-thioacetamide hybrids () exhibit antimicrobial activity, suggesting the target compound could share similar applications depending on substituent effects .
Physicochemical Data (Table 1)
Q & A
Q. What are the key steps and considerations in synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization with thiophen-2-ylmethyl and 4-nitrophenyl groups. Critical steps include:
- Core formation : Cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions .
- Thioacetylation : Introduction of the thioacetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Final coupling : Reaction of intermediates with 4-nitroaniline derivatives, optimized at 60–80°C to prevent decomposition . Key considerations:
- Purity control : Use of column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate intermediates .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of thiolating agents) and reaction times (6–12 hours) .
Q. How is structural integrity confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring saturation (e.g., δ 2.8–3.2 ppm for cyclopentane protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 469.08) .
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioacetylation steps, while toluene minimizes side reactions in cyclization .
- Catalyst selection : Bases like K₂CO₃ improve thiolate formation, reducing reaction times by 30–50% .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization prevents premature decomposition . Example protocol:
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Core formation | EtOH | H₂SO₄ | 70 | 65–70 |
| Thioacetylation | DMF | Et₃N | 60 | 75–80 |
| Final coupling | THF | K₂CO₃ | 80 | 60–65 |
Q. What strategies are used to evaluate its biological activity in vitro?
- Anticancer assays : MTT or SRB assays against cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays to identify binding affinities (Kᵢ < 1 μM in active derivatives) .
- Molecular docking : Simulations (AutoDock Vina) to predict interactions with target proteins (e.g., hydrophobic binding to ATP pockets) .
Q. How is structural complexity addressed during retrosynthetic analysis?
The compound’s fused bicyclic system and multiple substituents require:
- Disconnection at the thioether bridge : Prioritize assembly of the pyrimidine-thiophene fragment before introducing the acetamide tail .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities during cyclization to prevent unwanted side reactions .
- Stereochemical control : Chiral HPLC to resolve enantiomers if asymmetric centers form during synthesis .
Q. How are contradictions in biological activity data resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) are addressed by:
- Batch consistency checks : Re-evaluate purity (HPLC ≥ 98%) and confirm structural identity (X-ray crystallography) .
- Assay standardization : Use uniform cell passage numbers and positive controls (e.g., cisplatin) to minimize inter-lab variability .
- SAR studies : Modify substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to isolate activity contributors .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET profiling : SwissADME or PreADMET for predicting absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) and metabolism (CYP3A4 substrate likelihood) .
- Solubility prediction : COSMO-RS simulations in aqueous buffers (e.g., logS ≈ -4.2, indicating moderate solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
